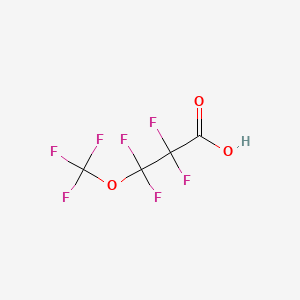

Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

説明

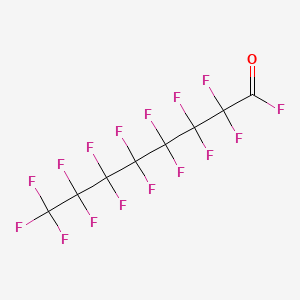

Electrochemical Synthesis of Perfluoropropionic Acid

The electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol leads to the production of perfluoropropionic acid, with a notable byproduct being trifluoroacetic acid. The efficiency of this process is influenced by the anodic current density and the temperature of the cell. Higher current densities and temperatures improve the yield, while lower temperatures result in a milder reaction and less byproduct formation. This method of fluorination yields a composition of perfluorocarboxylic acids similar to those obtained from other starting materials such as propanol, propyl propionate, diethyl ketone, and dipropyl ether. Interestingly, the electrochemical fluorination of 3H-tetrafluoropropionic acid only produces a negligible amount of perfluorocarboxylic acid .

Catalytic Activity in Organic Synthesis

1,1,3,3-Tetrakis(trifluoromethanesulfonyl)propane has been identified as a highly effective Brønsted acid catalyst for the Mukaiyama-Michael reaction, which is a type of vinylogous Mukaiyama-Michael reaction involving alpha,beta-enones and 2-silyloxyfurans. This catalyst facilitates the construction of quaternary carbon centers with excellent yield, and it is noteworthy for its low required catalyst loading, ranging from 0.05 to 1.0 mol% .

Novel Catalyst for Formylation Reactions

2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, supported on silica gel, has been introduced as a novel and environmentally friendly catalyst for the formylation of alcohols and amines. This catalyst operates under neat conditions at room temperature, using ethyl formate as a mild formylation agent. The use of this catalyst represents a green chemistry approach to formylation, which is an important reaction in organic synthesis .

科学的研究の応用

Electrochemical Fluorination : The compound has been used in the electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol, yielding perfluoropropionic acid and trifluoroacetic acid (Nagase, Baba, & Kojima, 1963).

Recovery from Waste Streams : It is studied for its recovery from aqueous waste streams and fermentation broth, being an important carboxylic acid in chemical industries (Keshav, Wasewar, Chand, & Uslu, 2009).

Production of Sodium 2,2,3,3-Tetrafluoropropionate : An electrocatalytic reactor was used to oxidize 2,2,3,3-tetrafluoro-1-propanol to produce 2,2,3,3-tetrafluopropionic acid, which reacts with NaOH to yield sodium 2,2,3,3-tetrafluoropropionate (Wang et al., 2014).

Chromatography Analysis : The acid has been used in chromatography analysis, specifically in hydrophilic interaction chromatography-electrospray tandem mass spectrometry for basic compounds (Shou & Naidong, 2005).

Environmental Studies : It's used in studies related to environmental contamination and human exposure to PFASs near fluorochemical production plants (Gebbink & van Leeuwen, 2020).

Gas Phase Ion Studies : The compound is involved in studies of gas phase ion reactions with carboxylic acids (Clair & McMahon, 1979).

Surfactant Synthesis : It has been used in the synthesis of fluorocarbon surfactants (Han, Zhang, Li, & Li, 2009).

Fermentation and Bioproduction : The acid is significant in microbial fermentation processes for its commercial value in various industries (Gonzalez-Garcia et al., 2017).

Pharmaceutical Synthesis : It's involved in the synthesis of fluorinated organic compounds for pharmaceuticals (Guo et al., 2017).

特性

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

CAS RN |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)